Donepezil

Alzheimer's Disease Clinical Efficacy Head-to-Head Trial

Donepezil (CAS 142057-79-2), chemically designated as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine and typically formulated as the hydrochloride salt, is a reversible, non-covalent inhibitor of acetylcholinesterase (AChE). It was the first once-daily treatment approved for mild to moderate dementia of the Alzheimer's type and possesses a novel piperidine-based structure distinct from earlier cholinesterase inhibitors.

Molecular Formula C24H29NO3
Molecular Weight 379.5 g/mol
CAS No. 142057-79-2
Cat. No. B133215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil
CAS142057-79-2
Synonyms1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
Aricept
donepezil
donepezil hydrochloride
donepezilium oxalate trihydrate
E 2020
E-2020
E2020
Eranz
Molecular FormulaC24H29NO3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
InChIKeyADEBPBSSDYVVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31mg/mL
In water, 2.93 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil (CAS 142057-79-2): Comparative Pharmacology and Procurement Considerations


Donepezil (CAS 142057-79-2), chemically designated as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine and typically formulated as the hydrochloride salt, is a reversible, non-covalent inhibitor of acetylcholinesterase (AChE) [1]. It was the first once-daily treatment approved for mild to moderate dementia of the Alzheimer's type and possesses a novel piperidine-based structure distinct from earlier cholinesterase inhibitors [2]. Its therapeutic utility is predicated on its high selectivity for neuronal AChE over butyrylcholinesterase (BuChE) and a long elimination half-life, which enables a simplified once-daily dosing regimen [3].

Donepezil (CAS 142057-79-2): Why In-Class Substitution Introduces Procurement and Scientific Risk


While donepezil belongs to the cholinesterase inhibitor class alongside rivastigmine, galantamine, and the now largely obsolete tacrine, these agents exhibit marked differences in their molecular pharmacology, pharmacokinetic profiles, and adverse effect burdens that preclude simple therapeutic or research interchange [1]. The subclass divergence is evident in their inhibition kinetics (reversible, pseudo-irreversible), receptor selectivity (AChE/BuChE affinity ratios), and metabolic liability (CYP-mediated vs. esterase clearance), all of which materially affect clinical management protocols, tolerability, and the interpretation of preclinical data [2]. In an industrial or clinical procurement context, disregarding these distinctions in favor of a generic 'ChE inhibitor' classification introduces a scientifically unsound variable that can compromise experimental reproducibility or patient care. The following evidence establishes the quantifiable, comparator-based differentiation of donepezil.

Donepezil (CAS 142057-79-2): Quantitative Evidence of Differential Performance Versus Comparators


Donepezil vs. Rivastigmine and Galantamine: Quantitative Differences in Real-World Cognitive Outcomes

In a real-world, open-label comparative study of 242 patients, rivastigmine, donepezil, and galantamine exhibited numerically divergent effects on cognitive and functional scales. At 6 months, rivastigmine-treated patients improved by 1.29 points from baseline on the ADAS-cog, whereas donepezil- and galantamine-treated patients showed no change (changes of <0.2 points) [1]. On the MMSE, donepezil- and rivastigmine-treated patients showed no change, while galantamine-treated patients showed a mean decrease of 1.19 points [1]. On the IADL, rivastigmine, donepezil, and galantamine showed decreases of 0.42, 0.58, and 0.75 points, respectively [1].

Alzheimer's Disease Clinical Efficacy Head-to-Head Trial Cognitive Assessment

Donepezil vs. Tacrine: Quantified Pharmacokinetic Advantage and Superior Tolerability Profile

Donepezil possesses a significantly longer elimination half-life (70-80 hours) compared to tacrine (1.3-7.0 hours) and other cholinesterase inhibitors (0.3-12 hours) [1][2]. This pharmacokinetic property directly enables donepezil's once-daily dosing regimen, contrasting sharply with tacrine which requires administration 4 times daily [3]. Furthermore, in clinical trials, donepezil demonstrated a discontinuation rate due to adverse effects of 5-13%, compared to approximately 17% for tacrine-treated patients [4]. Notably, hepatotoxicity, a dose-limiting adverse effect requiring regular monitoring and sometimes discontinuation with tacrine (with elevated liver enzymes observed in 49% of patients), has not been reported with donepezil [2][5].

Pharmacokinetics Tolerability Drug Safety Half-Life

Donepezil vs. Galantamine and Rivastigmine: Dosing Frequency Advantage Enabled by Prolonged Half-Life

The extended half-life of donepezil (70 hours) directly translates into a simplified once-daily dosing schedule, in contrast to galantamine which is typically administered twice daily (e.g., 4 mg BID or 8-12 mg BID) and rivastigmine which is administered twice daily orally or once daily via transdermal patch [1][2][3]. Donepezil's initial dosage of 5 mg once daily can be increased to a maintenance dose of 10 mg once daily after 4-6 weeks, maintaining the once-daily schedule [4].

Dosing Regimen Pharmacokinetics Patient Adherence Healthcare Efficiency

Donepezil Hydrochloride Solid-State: Characterization of Polymorphic Diversity and Thermodynamic Stability Relationships

Donepezil hydrochloride exhibits complex polymorphism, a critical quality attribute for pharmaceutical manufacturing and formulation. Research has identified four distinct solvent-free polymorphs (Forms I, II, C, and F), each characterized by unique X-ray diffraction patterns and differing in molecular conformation and crystal packing [1]. Thermodynamic analysis via direct heat capacity measurements established the stability relationships between these forms: Form F is the most stable across a broad temperature range, while Form C is enantiotropically related to Forms I and II and is the stable form below 53°C. Form II becomes the stable form above 53°C and is monotropically related to Form I [1]. Patents describe up to five polymorphic forms (I-V) of donepezil hydrochloride, all characterized by specific XRPD and IR spectral fingerprints [2].

Polymorphism Solid-State Chemistry Crystallography Process Development

Donepezil (CAS 142057-79-2): Key Application Scenarios Informed by Comparative Evidence


Use as a Reference Standard in Preclinical and Clinical Cholinesterase Inhibitor Studies

Donepezil's well-characterized, reversible, and highly selective inhibition of AChE over BuChE (as established by its distinct pharmacological profile) [1], combined with its predictable pharmacokinetics (including a long 70-hour half-life) [2] and extensive clinical dataset, makes it the preferred reference compound for evaluating novel AChE inhibitors. In comparative studies, donepezil serves as a benchmark for both in vitro potency and in vivo tolerability, allowing for a clear, data-driven assessment of new chemical entities against an established, once-daily standard of care, rather than against older, less selective agents like tacrine [3].

Preferred Active Pharmaceutical Ingredient (API) for Generic Formulation Development Aimed at Bioequivalence

Given the regulatory precedent of the FDA's Orange Book listing AB-rated generic equivalents for donepezil hydrochloride tablets (5mg and 10mg) , this compound represents a well-understood target for generic drug development. The extensive characterization of its polymorphic forms (e.g., Forms I, II, C, and F) and their thermodynamic stability relationships [4] provides a robust framework for API procurement and formulation design. A clear understanding of the stable polymorphic form (Form F) is essential for ensuring consistent dissolution, stability, and successful demonstration of bioequivalence to the reference listed drug (RLD).

Agent of Choice in Long-Term Care and Health System Formulary Management

For health system and long-term care pharmacy and therapeutics (P&T) committees, the quantifiable advantages of donepezil over its comparators directly inform formulary decisions. The once-daily dosing regimen, supported by a 70-hour half-life [2], is a tangible benefit over twice-daily regimens (e.g., oral galantamine, oral rivastigmine) in terms of reducing nursing staff workload and improving medication adherence. Furthermore, the established safety profile, notably the absence of the hepatotoxicity and frequent laboratory monitoring required with tacrine [1], translates into a lower total cost of care and a more favorable risk-benefit profile for patient management.

Investigation of Solid-State and Physicochemical Properties in Pharmaceutical Sciences

Donepezil's rich polymorphism makes it an excellent model compound for academic and industrial research into solid-state chemistry, crystallization process development, and the impact of crystal form on pharmaceutical performance. The detailed thermodynamic relationships between its four solvent-free polymorphs (Forms I, II, C, and F), including the 53°C transition temperature for Form C/II stability [4], provide a quantifiable and reproducible system for studying methods of polymorph control, stability prediction, and the analytical characterization (XRPD, DSC, IR, ssNMR) of pharmaceutical solids.

Quote Request

Request a Quote for Donepezil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.